molecular formula C15H21ClN2O3 B13510887 4-hydroxybutyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride

4-hydroxybutyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride

Cat. No.: B13510887
M. Wt: 312.79 g/mol
InChI Key: DKELTJVUYJQYDV-ZOWNYOTGSA-N
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Description

4-hydroxybutyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their wide range of biological activities and are prevalent in various natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 4-hydroxybutyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of indole derivatives can involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of inexpensive starting materials like 2-iodoaniline and involve cyclization reactions to form the indole ring system .

Chemical Reactions Analysis

Types of Reactions

4-hydroxybutyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, indolines, and quinolines, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-hydroxybutyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in cell signaling and as a potential therapeutic agent.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-hydroxybutyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with nuclear receptors, regulate intestinal hormones, and affect bacterial signaling molecules. These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxybutyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C15H21ClN2O3

Molecular Weight

312.79 g/mol

IUPAC Name

4-hydroxybutyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride

InChI

InChI=1S/C15H20N2O3.ClH/c16-13(15(19)20-8-4-3-7-18)9-11-10-17-14-6-2-1-5-12(11)14;/h1-2,5-6,10,13,17-18H,3-4,7-9,16H2;1H/t13-;/m0./s1

InChI Key

DKELTJVUYJQYDV-ZOWNYOTGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)OCCCCO)N.Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)OCCCCO)N.Cl

Origin of Product

United States

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